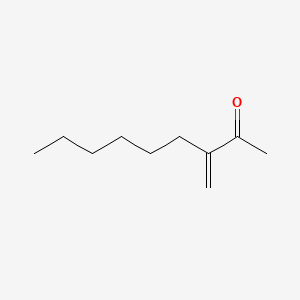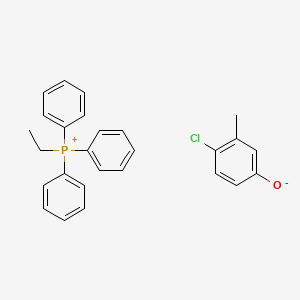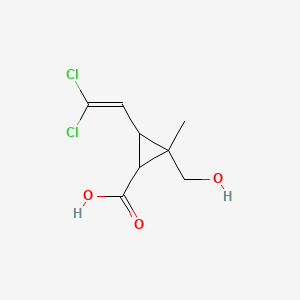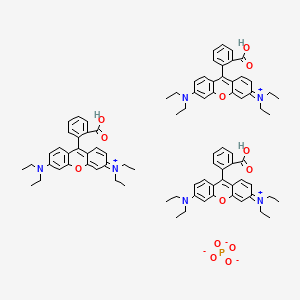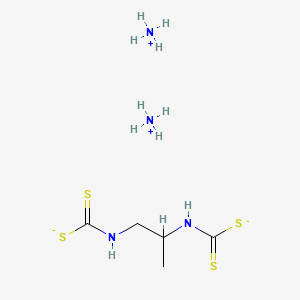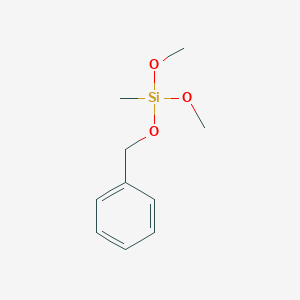
2'-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone typically involves the reaction of 2-methylpropiophenone with appropriate hydroxypropoxy reagents under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research explores its potential therapeutic applications, including drug development and formulation.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone involves its interaction with specific molecular targets and pathways. The hydroxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate enzymatic activities, cellular signaling pathways, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(2-hydroxypropoxy)propiophenone
- 2-Methyl-3-(2-hydroxypropoxy)propiophenone
- 2-Hydroxy-3-(2-methoxypropoxy)-2-methylpropiophenone
Uniqueness
2’-Hydroxy-3-(2-hydroxypropoxy)-2-methylpropiophenone is unique due to its specific structural features, such as the presence of both hydroxy and methyl groups on the propiophenone backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
71672-83-8 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(2-hydroxypropoxy)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H18O4/c1-9(7-17-8-10(2)14)13(16)11-5-3-4-6-12(11)15/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChI Key |
RXRMSNIQANCCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)O)C(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


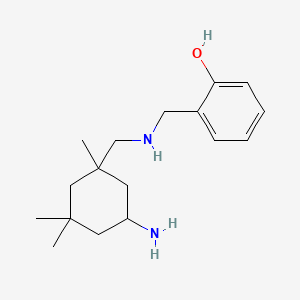
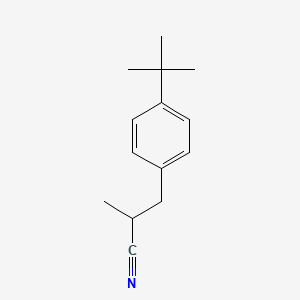
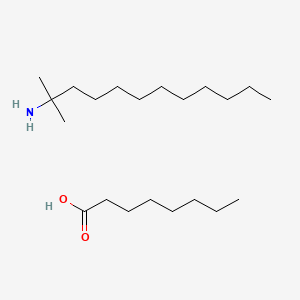
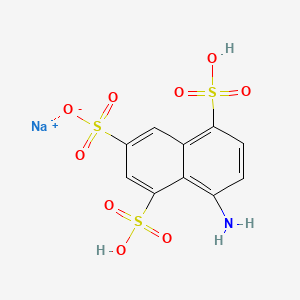
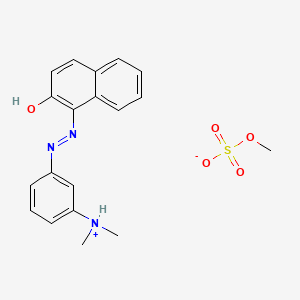
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
